molecular formula C9H6BrNO B3253439 7-Bromoisoquinoline 2-oxide CAS No. 223671-18-9

7-Bromoisoquinoline 2-oxide

Cat. No.: B3253439
CAS No.: 223671-18-9
M. Wt: 224.05 g/mol
InChI Key: QLRDQGRZLHHBPE-UHFFFAOYSA-N
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Description

7-Bromoisoquinoline 2-oxide is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their stability and reactivity, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisoquinoline 2-oxide typically involves the bromination of isoquinoline followed by oxidation. One common method includes the diazotization of isoquinoline followed by bromination using bromine or a bromine-containing reagent . The oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form various oxidized derivatives.

    Reduction: It can be reduced to form 7-bromoisoquinoline.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

7-Bromoisoquinoline 2-oxide is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromoisoquinoline 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the nitrogen oxide group play crucial roles in its reactivity and binding affinity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

    7-Bromoisoquinoline: Lacks the oxide group, making it less reactive in certain oxidation reactions.

    Isoquinoline N-oxide: Similar structure but without the bromine atom, affecting its reactivity and applications.

    Quinoline N-oxide: A structural isomer with different reactivity and applications.

Uniqueness: 7-Bromoisoquinoline 2-oxide is unique due to the presence of both the bromine atom and the nitrogen oxide group. This combination enhances its reactivity and makes it suitable for a wider range of chemical reactions and applications compared to its similar compounds .

Properties

IUPAC Name

7-bromo-2-oxidoisoquinolin-2-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-2-1-7-3-4-11(12)6-8(7)5-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRDQGRZLHHBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=C[N+](=C2)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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